molecular formula C17H17ClN2O2 B4926168 N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B4926168
M. Wt: 316.8 g/mol
InChI Key: KFGSQFPPSILCEN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group substituted with a chlorine atom at the second position and a phenyl group substituted with methyl groups at the third and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzylamine+3,4-dimethylbenzoyl chloridetriethylamine, dichloromethaneN-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide\text{2-chlorobenzylamine} + \text{3,4-dimethylbenzoyl chloride} \xrightarrow{\text{triethylamine, dichloromethane}} \text{N-(2-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide} 2-chlorobenzylamine+3,4-dimethylbenzoyl chloridetriethylamine, dichloromethane​N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide

Industrial Production Methods

Industrial production of N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity, affecting the pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide: Unique due to the specific substitution pattern on the benzyl and phenyl groups.

    N-(2-chlorobenzyl)-N’-(4-methylphenyl)ethanediamide: Lacks the additional methyl group on the phenyl ring.

    N-(2-chlorobenzyl)-N’-(3,4-dichlorophenyl)ethanediamide: Contains additional chlorine atoms on the phenyl ring.

Uniqueness

N-(2-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is unique due to the combination of chlorine and methyl substitutions, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct properties compared to other similar compounds, making it valuable for targeted applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-7-8-14(9-12(11)2)20-17(22)16(21)19-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQFPPSILCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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